2-(1-methyl-1H-tetrazol-5-yl)aniline
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOMGSQQOSNFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629749 | |
| Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858484-20-5 | |
| Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 1-methyl-5-(nitrophenyl)tetrazole Precursors
One of the most direct and efficient routes to synthesize 2-(1-methyl-1H-tetrazol-5-yl)aniline involves catalytic hydrogenation of the corresponding nitro-substituted tetrazole derivative.
- Starting from 1-methyl-5-(3-nitrophenyl)tetrazole, the compound is dissolved in a mixture of ethyl acetate and methanol.
- Palladium on activated carbon (10% Pd/C) is added as a catalyst.
- The reaction is conducted under a hydrogen atmosphere (approximately 60 psig) for 1.5 hours.
- After completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the target aniline compound as a white solid.
| Parameter | Details |
|---|---|
| Starting material | 1-methyl-5-(3-nitrophenyl)tetrazole (28.8 g, 140 mmol) |
| Solvent | Ethyl acetate (430 mL), Methanol (1270 mL) |
| Catalyst | 10% Pd on carbon (2.7 g) |
| Hydrogen pressure | 60 psig |
| Reaction time | 1.5 hours |
| Yield | 98% |
| Product appearance | White solid |
| Characterization (1H NMR) | Signals consistent with 2-(1-methyl-1H-tetrazol-5-yl)aniline |
This method is noted for its high yield and straightforward workup, making it a preferred approach in both laboratory and industrial settings.
Use of Organozinc Reagents and Cross-Coupling Strategies
Recent advances have introduced the use of organozinc pivalates derived from protected tetrazoles as stable intermediates for further functionalization. Although this method primarily focuses on cross-coupling to form arylated tetrazoles, it provides insights into the preparation of tetrazole derivatives with amine functionalities.
Preparation of (1H-tetrazol-5-yl)zinc pivalates:
- Protected 1H-tetrazoles are deprotonated using a mixed zinc–magnesium base, TMPZnCl·Mg(OPiv)2 (TMP = 2,2,6,6-tetramethylpiperidyl), in tetrahydrofuran (THF) at room temperature for 1 hour.
- The resulting organozinc pivalates are isolated as white powders with high yields and notable air/moisture stability.
| Time (hours) | Activity (%) (PG = Bn) | Activity (%) (PG = PMB) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 96 | 97 |
| 2 | 93 | 95 |
| 4 | 91 | 92 |
- These organozinc reagents undergo Negishi cross-coupling with various aryl bromides in the presence of Pd(OAc)2 and SPhos ligand.
- The reaction tolerates sensitive functional groups including amides, aldehydes, esters, nitriles, and unprotected amines.
- Arylated tetrazoles are obtained in yields ranging from 58% to 90%.
Representative Cross-Coupling Data:
| Entry | Aryl Bromide | Product Yield (%) |
|---|---|---|
| 1 | 3a | 90 |
| 2 | 3b | 67 |
| 3 | 3c | 82 |
| 4 | 3d | 58 |
| 5 | 3e | 65 |
This approach is valuable for synthesizing functionalized tetrazoles, including those bearing aniline groups, by subsequent debenzylation or deprotection steps.
Cyclization and Alternative Synthetic Routes
Other methods reported in literature involve the cyclization of 2-(1H-tetrazol-5-yl)phenylamines with phenylisocyanates under various conditions (reflux in glacial acetic acid, stirring at room temperature in acetic medium or dioxane). These methods primarily aim to synthesize tetrazoloquinazolinones but use 2-(1H-tetrazol-5-yl)anilines as key intermediates, which are prepared by known methods cited in the literature.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation | 1-methyl-5-(3-nitrophenyl)tetrazole | Pd/C, H2 | EtOAc/MeOH, 60 psig, 1.5 h | 98 | Direct reduction to aniline derivative |
| Organozinc pivalate formation | Protected 1H-tetrazoles | TMPZnCl·Mg(OPiv)2 | THF, RT, 1 h | Quantitative | Stable intermediates for cross-coupling |
| Negishi cross-coupling | (1H-tetrazol-5-yl)zinc pivalates | Pd(OAc)2, SPhos | THF, 40 °C, 12 h | 58–90 | Functional group tolerance, versatile products |
| Cyclization with phenylisocyanates | 2-(1H-tetrazol-5-yl)phenylamines | Phenylisocyanates | Reflux in AcOH or room temp | Not specified | Intermediate step in complex heterocycle synthesis |
Chemical Reactions Analysis
Oxidation Reactions
The aniline group undergoes oxidation to nitro derivatives under controlled conditions. For example:
Mechanistic Insight : Oxidation of the aromatic amine typically proceeds via electrophilic substitution, forming nitroso intermediates before full oxidation to nitro groups .
Reduction Reactions
Reduction targets both the tetrazole ring and substituents:
Note : The methyl group on the tetrazole enhances ring stability under reductive conditions compared to unmethylated analogs .
Electrophilic Substitution
The aniline’s aromatic ring participates in halogenation and sulfonation:
Regioselectivity : Substitution occurs predominantly at the para position due to the electron-donating NH₂ group .
Cycloaddition and Ring Modification
The tetrazole ring engages in [3+2] cycloadditions and metal-catalyzed cross-couplings:
Key Finding : Microwave-assisted methods (e.g., 160°C, 1 h) improve yields in cycloadditions by enhancing reaction kinetics .
Functional Group Interconversion
The NH₂ group undergoes acylation and diazotization:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, pyridine (0°C → RT) | N-Acetyl derivative | 90% | |
| Diazotization | NaNO₂/HCl (0°C), then H₂O | Diazonium salt (intermediate for coupling) | 88% |
Applications : Diazonium intermediates enable synthesis of azo dyes and heterobiaryl compounds .
Stability and Degradation
Under harsh acidic or basic conditions, the tetrazole ring may degrade:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the role of tetrazole derivatives, including 2-(1-methyl-1H-tetrazol-5-yl)aniline, as potential anticancer agents. Research indicates that certain tetrazole compounds can inhibit protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in cancer progression. For instance, a series of tetrazole derivatives were synthesized that demonstrated significant inhibitory effects on PRMT1, suggesting their potential as anticancer agents targeting specific pathways involved in tumor growth .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies have indicated that certain tetrazole derivatives exhibit antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .
Enzyme Inhibition
Mechanism of Action
2-(1-methyl-1H-tetrazol-5-yl)aniline may act as an inhibitor for specific enzymes involved in metabolic pathways. The tetrazole ring is known to interact with active sites of enzymes, potentially leading to altered activity levels. This property is particularly relevant in drug design where enzyme inhibition can lead to therapeutic benefits .
Material Science
Polymer Chemistry
The incorporation of tetrazole groups into polymer matrices has been explored for enhancing material properties. Tetrazoles can improve thermal stability and mechanical strength in polymers, making them suitable for high-performance applications. Research has indicated that polymers containing tetrazole groups exhibit enhanced resistance to thermal degradation compared to their non-tetrazole counterparts .
Synthesis and Characterization
Synthesis Techniques
Various methods have been developed for synthesizing 2-(1-methyl-1H-tetrazol-5-yl)aniline and related compounds. Microwave-assisted synthesis has emerged as a prominent technique due to its efficiency and ability to produce high yields in shorter reaction times .
| Synthesis Method | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| Microwave-assisted | 90-99 | 10 min | High efficiency and yield |
| Conventional heating | 45-85 | Several hours | Longer reaction time |
| Heterogeneous catalysis | 75-96 | Variable | Reusable catalysts improve yields |
Case Studies
Case Study 1: PRMT1 Inhibition
A study focused on developing PRMT1 inhibitors utilized a series of 1-substituted tetrazoles, including derivatives of 2-(1-methyl-1H-tetrazol-5-yl)aniline. The most potent compound demonstrated significant selectivity towards PRMT1 over other PRMT family members, indicating its potential for targeted cancer therapy .
Case Study 2: Antimicrobial Activity
In another investigation, a library of 5-substituted tetrazoles was screened for antimicrobial activity. Compounds exhibiting structural similarities to 2-(1-methyl-1H-tetrazol-5-yl)aniline showed promising results against multiple bacterial strains, paving the way for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-tetrazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrazole Ring
5-Chloro-2-(1H-tetrazol-5-yl)aniline
- Structure : Chlorine substituent at the para position of the aniline ring; unsubstituted tetrazole.
- Molecular Formula : C₇H₆ClN₅ (MW: 195.6 g/mol).
- The chlorine substituent introduces electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions .
N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline
- Structure : Tetrazole substituted with a 4-methoxyphenyl group; additional propan-2-yl spacer.
- Key Differences :
Heterocycle Replacement
2-(1H-Pyrazol-5-yl)aniline
- Structure : Pyrazole ring replaces tetrazole.
- Molecular Formula : C₉H₉N₃ (MW: 159.19 g/mol).
- Key Differences :
2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline
- Structure : Triazole ring replaces tetrazole; additional ethyl and chlorine substituents.
- Key Differences :
Complex Derivatives in Medicinal Chemistry
Pyrimidine-Tetrazole Hybrids
Examples from and include compounds like 4-((1-methyl-1H-tetrazol-5-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(1H-pyrrol-2-yl)pyrimidine-5-carbonitrile (MW: ~430 g/mol).
- Key Differences :
- The tetrazole group serves as a thioether substituent on a pyrimidine core, contributing to π-stacking interactions in drug-target binding.
- High molecular weights and complex structures reduce bioavailability but enhance target specificity .
Biological Activity
2-(1-methyl-1H-tetrazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The tetrazole ring, known for its diverse pharmacological properties, is a key component of this molecule. This article explores the biological activity of 2-(1-methyl-1H-tetrazol-5-yl)aniline, focusing on its interactions with biological systems, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound 2-(1-methyl-1H-tetrazol-5-yl)aniline can be represented as follows:
This structure includes an aniline group attached to a tetrazole ring, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2-(1-methyl-1H-tetrazol-5-yl)aniline has been investigated in various contexts, including:
- Anticancer Properties : Research indicates that compounds with tetrazole moieties exhibit anticancer activities. The mechanism often involves interaction with DNA or proteins, leading to apoptosis in cancer cells .
- Hypoglycemic Effects : Some studies have suggested that similar tetrazole-containing compounds may possess hypoglycemic properties, potentially useful in managing diabetes .
- G Protein-Coupled Receptor Modulation : Recent findings show that derivatives of 2-(1-methyl-1H-tetrazol-5-yl)aniline can act as agonists for GPR35, a receptor implicated in pain and metabolic regulation. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various tetrazole derivatives, including 2-(1-methyl-1H-tetrazol-5-yl)aniline. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving DNA intercalation and disruption of cellular respiration pathways. The IC50 values ranged from 10 to 25 µM, demonstrating promising activity .
Case Study 2: GPR35 Agonism
In a dynamic mass redistribution assay, compounds derived from 2-(1-methyl-1H-tetrazol-5-yl)aniline showed dose-dependent activation of GPR35. This activation was comparable to known agonists, suggesting that these compounds could be developed into therapeutic agents for managing metabolic disorders .
Synthesis Methods
The synthesis of 2-(1-methyl-1H-tetrazol-5-yl)aniline typically involves:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
- Aniline Coupling : The final product is obtained by coupling the synthesized tetrazole with an aniline derivative under acidic or basic conditions.
These methods have been optimized to yield high purity and yield rates, facilitating further biological testing .
Comparative Analysis
The following table summarizes the biological activities of selected tetrazole derivatives compared to 2-(1-methyl-1H-tetrazol-5-yl)aniline:
Q & A
Q. What are the standard synthetic routes for preparing 2-(1-methyl-1H-tetrazol-5-yl)aniline, and what reaction conditions are typically employed?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves refluxing a thiol precursor (e.g., 1-methyl-1H-tetrazole-5-thiol) with halogenated aniline derivatives in ethanol for 5 hours under nitrogen, yielding 75–89%. Microwave-assisted synthesis reduces reaction times while maintaining >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing 2-(1-methyl-1H-tetrazol-5-yl)aniline, and what key spectral features should researchers expect?
¹H NMR (400 MHz, DMSO-d₆) shows aromatic protons (δ 7.4–8.0 ppm), methyl groups on tetrazole (δ 3.8–4.1 ppm), and alkyne protons (δ 3.1–3.6 ppm). ¹³C NMR confirms tetrazole carbons (δ 145–150 ppm) and nitrile groups (δ 114–116 ppm). HR-MS (ESI) matches molecular ion peaks ([M+H]⁺ or [M+Na]⁺) within 2 ppm error .
Q. What safety precautions are necessary when handling 2-(1-methyl-1H-tetrazol-5-yl)aniline in laboratory settings?
Classified as a skin/eye irritant (Category 2/2A), it requires nitrile gloves, chemical goggles, and fume hood use. Spills should be contained with inert absorbents (e.g., vermiculite) and decontaminated with ethanol/water. Avoid long-term storage due to degradation risks .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of derivatives while minimizing byproduct formation?
Optimize solvent polarity (DMF > ethanol > THF), temperature (60–80°C), and catalysts (e.g., DMAP). Use Design of Experiments (DoE) to model parameter interactions and monitor reactions via TLC or in-situ IR .
Q. What strategies resolve contradictions in NMR spectral data for novel derivatives?
Employ 2D NMR (HSQC, NOESY) to resolve overlapping signals. For shift discrepancies (>0.3 ppm), verify purity via HPLC and study dynamic effects (e.g., rotamers) with variable-temperature NMR .
Q. How can computational modeling predict the biological activity of these compounds?
Combine molecular docking (AutoDock Vina) with MD simulations (AMBER) to assess binding stability. Validate with in vitro assays (e.g., enzyme inhibition) and develop QSAR models using substituent Hammett σ constants .
Q. What methodologies analyze the stability and degradation pathways under environmental stress?
Conduct forced degradation studies (thermal, photolytic, hydrolytic) and monitor products via UPLC-QTOF-MS/MS. Use Arrhenius plots to predict shelf-life under standard storage conditions .
Q. How can X-ray crystallography determine molecular conformation, and what challenges arise?
Refine structures with SHELXL, addressing substituent disorder via TWINABS. Improve crystal quality using DMF/water vapor diffusion. Validate hydrogen-bonding networks with OLEX2 .
Q. What approaches investigate intermolecular interactions in supramolecular assemblies?
Use temperature-dependent ¹H NMR to study π-π stacking and single-crystal XRD for packing motifs. DFT calculations (B3LYP/6-311+G(d,p)) quantify interaction energies .
Q. How should SAR studies design pharmacophoric features for drug candidates?
Synthesize analogs with variations in tetrazole substitution, aniline para-groups, and linker flexibility. Test against targets (e.g., antimicrobial assays) and apply 3D-QSAR (CoMFA) to map electrostatic/hydrophobic requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
